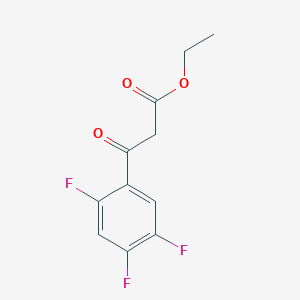

Ethyl 2,4,5-trifluorobenzoylacetate

Overview

Description

Ethyl 2,4,5-trifluorobenzoylacetate is an organic compound with the molecular formula C11H9F3O3. It is a white to yellow solid at room temperature and is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications.

Mechanism of Action

Target of Action

Ethyl 2,4,5-Trifluorobenzoylacetate is a chemical compound used primarily in organic synthesis and as a pharmaceutical intermediate It’s known to be used in the synthesis of aminopyrrolidinyl)quinolinecarboxylates, which have demonstrated antitumor activities .

Mode of Action

As an intermediate in pharmaceutical synthesis, its role is typically to contribute specific functional groups that are integral to the bioactivity of the final product .

Biochemical Pathways

The compound’s use in the synthesis of antitumor agents suggests it may indirectly influence pathways related to cell proliferation and apoptosis .

Pharmacokinetics

General properties such as its solubility in toluene can provide some insight into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Its solubility suggests that it may be well-absorbed in the body, particularly in lipid-rich environments.

Result of Action

Instead, its value lies in its contribution to the structure and function of the final pharmaceutical product .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, its solubility in toluene suggests that its activity may be influenced by the lipid content of the local environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4,5-trifluorobenzoylacetate typically involves the acylation of 2,4,5-trifluorobenzoic acid with ethyl acetoacetate. One common method includes the following steps :

Acyl Chlorination: 2,4,5-trifluorobenzoic acid is reacted with thionyl chloride to form 2,4,5-trifluorobenzoyl chloride.

Esterification: The resulting acyl chloride is then reacted with ethyl acetoacetate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4,5-trifluorobenzoylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles under appropriate conditions.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Substituted benzoylacetates.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 2,4,5-trifluorobenzoylacetate is widely used in scientific research due to its versatile chemical properties :

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of fluorinated compounds for biological studies.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly in the development of new antibiotics and anticancer agents.

Industry: Used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Ethyl 2,4,5-trifluorobenzoylacetate is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds . Some similar compounds include:

Ethyl 2,4-difluorobenzoylacetate: Lacks one fluorine atom, resulting in different reactivity and applications.

Ethyl 2,4,5-trichlorobenzoylacetate: Contains chlorine atoms instead of fluorine, leading to different chemical behavior and uses.

Ethyl 2,4,5-trifluorobenzoylpropionate: Similar structure but with a different ester group, affecting its reactivity and applications.

This compound stands out due to its specific trifluoromethyl substitution, which enhances its stability and reactivity in various chemical processes.

Biological Activity

Ethyl 2,4,5-trifluorobenzoylacetate (CAS Number: 98349-24-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a trifluorobenzoyl moiety attached to an ethyl acetate group. The presence of fluorine atoms enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈F₃O₃ |

| Molecular Weight | 264.17 g/mol |

| CAS Number | 98349-24-7 |

| Melting Point | Not readily available |

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting the growth of resistant strains, making it a candidate for further drug development.

-

In vitro Studies : this compound was tested against several bacterial strains, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, particularly when combined with efflux pump inhibitors (EPIs) like phenylalanine–arginine β-naphthylamide (PAβN) .

Bacterial Strain MIC (µg/mL) Effect of EPI Klebsiella pneumoniae 8 Potentiation by PAβN Pseudomonas aeruginosa 16 Potentiation by PAβN Escherichia coli 4 Potentiation by PAβN - Mechanism of Action : The compound's mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are critical for bacterial replication. Inhibition assays revealed IC50 values comparable to established fluoroquinolones .

Structure-Activity Relationship

The incorporation of trifluoromethyl groups has been shown to significantly enhance the biological activity of benzoylacetate derivatives. A comparative analysis of related compounds indicates that variations in fluorine substitution patterns directly influence their antibacterial efficacy.

| Compound | CAS Number | Activity Level |

|---|---|---|

| This compound | 98349-24-7 | High |

| Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 | Moderate |

| Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | 33166-77-7 | Low |

Case Studies

- Fluoroquinolone Resistance : A study investigated the ability of this compound to act as an antibiotic resistance breaker against fluoroquinolone-resistant strains. When combined with PAβN, the compound demonstrated enhanced activity against resistant strains of Acinetobacter baumannii and Staphylococcus aureus, indicating its potential as a therapeutic agent in overcoming antibiotic resistance .

- In Vivo Efficacy : Preliminary in vivo studies using murine models have shown that this compound can significantly reduce bacterial load in infected tissues when administered at appropriate dosages. These findings support its potential for further development as an antibacterial agent.

Properties

IUPAC Name |

ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCJYVJORKMTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374557 | |

| Record name | Ethyl 2,4,5-trifluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98349-24-7 | |

| Record name | Ethyl 2,4,5-trifluoro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98349-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4,5-trifluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.